molecular formula C9H5N2O4Sb B14695424 Quinoline, 5-nitro-8-(stibosooxy)- CAS No. 35592-51-9

Quinoline, 5-nitro-8-(stibosooxy)-

Cat. No.: B14695424
CAS No.: 35592-51-9
M. Wt: 326.91 g/mol
InChI Key: DQULRRCXSBIVKH-UHFFFAOYSA-M
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Description

Quinoline, 5-nitro-8-(stibosooxy)- is a substituted quinoline derivative characterized by a nitro group (-NO₂) at the 5-position and a stibosooxy group (likely an antimony-containing oxy substituent) at the 8-position. Quinoline, a heterocyclic aromatic compound, serves as a scaffold for diverse derivatives with applications in pharmaceuticals, materials science, and catalysis. The nitro group is electron-withdrawing, influencing electronic properties, while the stibosooxy group may confer unique reactivity or bioactivity due to antimony's metalloid nature .

Properties

CAS No.

35592-51-9

Molecular Formula

C9H5N2O4Sb

Molecular Weight

326.91 g/mol

IUPAC Name

(5-nitroquinolin-8-yl)oxy-oxostibane

InChI

InChI=1S/C9H6N2O3.O.Sb/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8;;/h1-5,12H;;/q;;+1/p-1

InChI Key

DQULRRCXSBIVKH-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O[Sb]=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Quinoline, 5-nitro-8-(stibosooxy)-, typically involves multi-step reactions. Common synthetic methods include:

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Quinoline, 5-nitro-8-(stibosooxy)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituents at positions 5 and 8 significantly alter molecular weight, solubility, and electronic properties. A comparison of key compounds is provided below:

Compound Name Substituents (Position) Molecular Weight (g/mol) Solubility Key References
Quinoline, 5-nitro-8-(stibosooxy)- 5-NO₂, 8-Stibosooxy Not reported Likely organic solvents* Inferred
5-Methoxy-8-nitroquinoline 5-OCH₃, 8-NO₂ 204.18 Organic solvents
5-Fluoro-8-nitroquinoline 5-F, 8-NO₂ Not reported Sparingly in water
5-Bromo-8-(benzyloxy)quinoline 5-Br, 8-OBz 314.18 Organic solvents
5-Nitro-8-(piperidin-1-yl)quinoline 5-NO₂, 8-piperidinyl 257.29 Not specified

*Antimony-containing groups often increase hydrophobicity, favoring organic solubility.

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